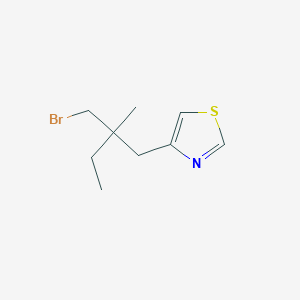
4-(2-(Bromomethyl)-2-methylbutyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Bromomethyl)-2-methylbutyl)thiazole is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole typically involves the bromination of a precursor compound followed by cyclization to form the thiazole ring. One common method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus tribromide to form 2-(bromomethyl)-2-methylbutane, which is then reacted with thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as palladium or nickel, to facilitate the formation of the thiazole ring .
化学反応の分析
Types of Reactions
4-(2-(Bromomethyl)-2-methylbutyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
科学的研究の応用
4-(2-(Bromomethyl)-2-methylbutyl)thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, thiazole-containing compounds can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative with applications in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
4-(2-(Bromomethyl)-2-methylbutyl)thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules with potential biological activities .
特性
分子式 |
C9H14BrNS |
|---|---|
分子量 |
248.19 g/mol |
IUPAC名 |
4-[2-(bromomethyl)-2-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
IHVNJLYFLYZDAX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC1=CSC=N1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid](/img/structure/B13628918.png)
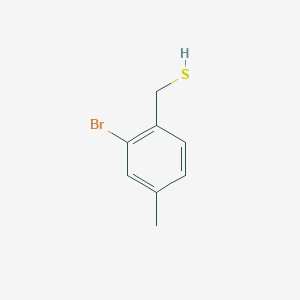
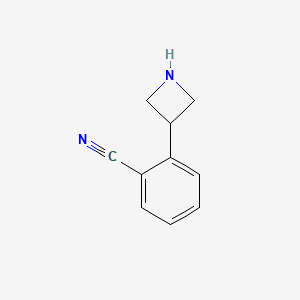
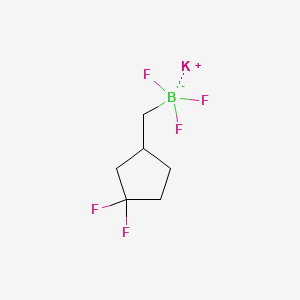
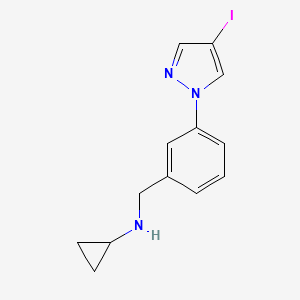

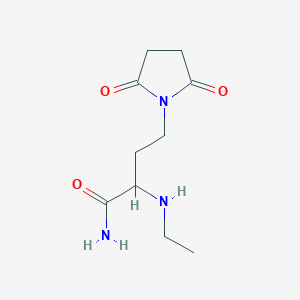
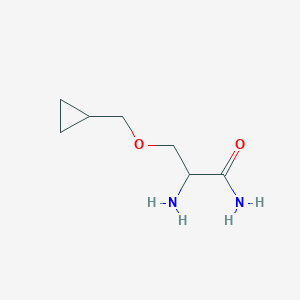
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
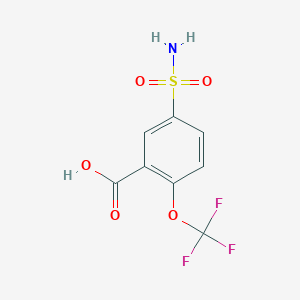
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
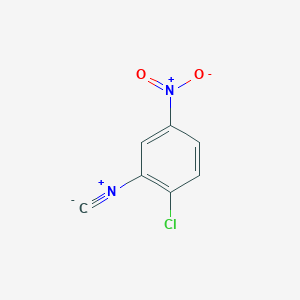
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
